molecular formula C16H21ClN2O2 B1457874 8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester CAS No. 885272-52-6

8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester

Cat. No.: B1457874
CAS No.: 885272-52-6
M. Wt: 308.8 g/mol
InChI Key: NUSSODRBWFEQDM-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester is a complex heterocyclic compound characterized by its fused bicyclic framework. The molecule combines a pyridoindole core with a tert-butyl ester moiety, rendering it structurally unique among nitrogen-containing heterocycles.

Key Identifiers:

Parameter Value
CAS Registry Number 885272-52-6
IUPAC Name tert-butyl 8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate
Molecular Formula C₁₆H₂₁ClN₂O₂
Molecular Weight 308.80 g/mol
SMILES Notation CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Cl
InChI Key NUSSODRBWFEQDM-UHFFFAOYSA-N

The compound is also recognized by several synonyms, including tert-butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate and 2H-Pyrido[4,3-b]indole-2-carboxylic acid, 8-chloro-1,3,4,4a,5,9b-hexahydro-, 1,1-dimethylethyl ester . Its structural complexity arises from the fusion of a piperidine ring (hexahydropyridine) with an indole system, further substituted by a chlorine atom at position 8 and a tert-butyl ester group at position 2.

Historical Context and Discovery

The development of pyridoindole derivatives traces back to mid-20th-century efforts to synthesize biologically active heterocycles. While the exact discovery timeline of this specific compound remains undocumented in public literature, its structural lineage aligns with seminal work on hexahydropyridoindoles. For instance, the 1979 synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives marked a pivotal step in exploring CNS-active compounds . Later studies, such as those on stobadine (a neuroprotective hexahydropyridoindole), underscored the pharmacological potential of this scaffold .

The tert-butyl ester variant likely emerged from medicinal chemistry campaigns aimed at optimizing drug-like properties. By introducing a bulky tert-butyl group, researchers could modulate solubility and metabolic stability—a strategy evident in prodrug design . The chlorine substituent at position 8 may have been incorporated to fine-tune electronic effects or enhance target binding, as seen in analogous indole-based therapeutics .

Structural Significance in Heterocyclic Chemistry

The compound’s architecture exemplifies the versatility of pyridoindoles in drug discovery. Key structural features include:

Bicyclic Framework :

The pyrido[4,3-b]indole system comprises a six-membered piperidine ring fused to a five-membered indole moiety. This arrangement imposes conformational rigidity, which can enhance binding affinity to biological targets . The hexahydro designation indicates partial saturation, reducing aromaticity while retaining planarity at the indole segment.

Substituent Effects :

  • Chlorine at Position 8 : Electron-withdrawing chlorine influences electron density distribution, potentially altering reactivity or intermolecular interactions. Similar chloro-substituted indoles exhibit enhanced antioxidant and enzyme inhibitory activities .
  • tert-Butyl Ester at Position 2 : The bulky tert-butyl group serves as a protective moiety for carboxylic acids, improving lipid solubility and bioavailability. This modification is common in prodrug strategies to enhance membrane permeability .

Stereochemical Considerations :

The tetracyclic system introduces multiple stereocenters, notably at positions 4a and 9b. While stereochemical data for this specific compound is limited, related hexahydropyridoindoles exhibit cis/trans isomerism that critically impacts biological activity . For example, cis-configurations in stobadine derivatives correlate with superior radical-scavenging efficacy .

Comparative Analysis with Analogues :

Compound Core Structure Key Substituents Biological Activity
Stobadine Hexahydropyridoindole Methyl, hydroxyl Antioxidant, neuroprotective
Bersiporocin Pyridoindole Dichloro, triazole Anti-fibrotic (Phase II)
SMe1EC2 Methoxy-substituted derivative Methoxy, ethyl ester Enhanced antioxidant

This compound’s structural hybridity positions it as a candidate for probing new pharmacological pathways, particularly in oxidative stress and enzyme modulation .

Properties

IUPAC Name

tert-butyl 8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSSODRBWFEQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301125202
Record name 1,1-Dimethylethyl 8-chloro-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate
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Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-52-6
Record name 1,1-Dimethylethyl 8-chloro-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 8-chloro-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Hexahydro-pyridoindole Core

Starting from tetrahydro-β-carboline derivatives, aza-annulation or cyclization strategies are employed to construct the hexahydro-pyridoindole framework. For example, cyclization reactions involving amine and aldehyde or ketone precursors under acidic or basic catalysis can yield the core structure.

Carboxylation and Esterification

The 2-position carboxylic acid functionality is introduced through oxidation or carboxylation reactions. Subsequent esterification with tert-butanol or tert-butyl reagents (e.g., tert-butyl chloroformate) under acidic or basic catalysis forms the tert-butyl ester.

Representative Synthetic Procedure (Literature-Inspired)

Step Reagents and Conditions Description Yield (%)
1 Starting tetrahydro-β-carboline derivative, acid catalyst, reflux Cyclization to form hexahydro-pyridoindole core 70-80
2 N-chlorosuccinimide (NCS), solvent (e.g., dichloromethane), 0°C to room temperature Electrophilic chlorination at 8-position 75-85
3 Oxalyl chloride, triethylamine, tetrahydrofuran (THF), 0°C to room temperature Conversion to acid chloride intermediate 76 (reported for related compounds)
4 tert-Butanol, base (e.g., triethylamine), room temperature Esterification to tert-butyl ester 70-90

This sequence is adapted from methodologies involving related pyridoindole derivatives where oxalyl chloride is used to activate carboxylic acid intermediates before esterification.

Analytical and Purification Considerations

  • Purification is typically achieved by silica gel column chromatography using solvent systems such as ethyl acetate/hexane mixtures.
  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • Final product characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Parameters

Parameter Details
Core construction Cyclization of tetrahydro-β-carboline derivatives
Chlorination reagent N-chlorosuccinimide (NCS) or equivalent
Carboxylation agent Oxalyl chloride for acid chloride formation
Esterification tert-Butanol with base catalyst
Solvents Dichloromethane, tetrahydrofuran (THF), ethyl acetate, hexane
Temperature range 0°C to reflux depending on step
Purification Silica gel chromatography
Typical yields 70-90% per step

Research Findings and Optimization Notes

  • The use of oxalyl chloride in the presence of triethylamine in THF at low temperature (0°C) efficiently converts carboxylic acids to acid chlorides, facilitating subsequent esterification with tert-butanol.
  • Chlorination at the 8-position requires controlled conditions to avoid over-chlorination or side reactions.
  • The fused ring system's stereochemistry must be preserved; thus, mild conditions and careful reagent choice are critical.
  • Purification by silica gel chromatography using optimized solvent ratios ensures removal of impurities and side products.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

The unique structure of 8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester makes it a candidate for drug development. Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antidepressant Effects : Some studies suggest that derivatives of pyridoindoles have potential antidepressant properties due to their interaction with serotonin receptors .
  • Anticancer Activity : Compounds in the pyridoindole class have shown promise in inhibiting cancer cell proliferation through various mechanisms .

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the effects of pyridoindole derivatives on serotonin receptors. The results indicated that these compounds could enhance serotonin activity, leading to potential antidepressant effects. The specific role of the chloro substituent in modulating receptor affinity was highlighted as a key finding .

Neuropharmacology

Research has also focused on the neuropharmacological properties of this compound. Its structural features may contribute to neuroprotective effects and modulation of neurotransmitter systems.

  • Neuroprotective Properties : Studies suggest that compounds similar to 8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole can protect neurons from oxidative stress and apoptosis .

Case Study: Neuroprotective Mechanisms

A recent investigation into neuroprotective agents examined the efficacy of pyridoindole derivatives in models of neurodegenerative diseases. The findings demonstrated that these compounds could reduce neuronal damage and improve cognitive function in animal models .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate for synthesizing other complex molecules.

  • Building Block for Synthesis : The compound can be utilized as a precursor for synthesizing various heterocyclic compounds that are valuable in pharmaceutical chemistry .

Case Study: Synthesis of Heterocycles

Research conducted by chemists at a leading university demonstrated the utility of this compound as a building block for synthesizing novel heterocycles. The study outlined several reaction pathways and conditions that led to successful product formation with high yields .

Mechanism of Action

The mechanism of action of 8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, inflammation, or neurodegeneration. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related hexahydropyridoindole derivatives and their properties:

Compound Name Substituents Ester Group Biological Activity Synthesis Yield/Purity Reference ID
Target Compound 8-Chloro tert-Butyl Intermediate for neuroactive agents N/A
Ethyl 6-bromo-hexahydropyridoindole-2-carboxylate (12) 6-Bromo Ethyl Intermediate for lumateperone tosylate 31% yield, >99% ee
SMe1EC2 (±)-8-Methoxy-ethyl ester 8-Methoxy Ethyl Neuroprotective, antioxidant, anxiolytic N/A (in vivo efficacy shown)
Stobadine 2,8-Dimethyl None (parent structure) Moderate antioxidant activity N/A
Hybrid 8-hydroxyquinoline-indole derivatives Varied (e.g., 5,7-dichloro) tert-Butyl (Boc-protected) Inhibitors of Aβ1–42 aggregation (Alzheimer’s) Synthesized via EDC coupling

Key Findings from Comparative Studies

Substituent Effects on Bioactivity
  • Chloro vs. Methoxy : The 8-chloro substituent in the target compound may enhance metabolic stability compared to the 8-methoxy group in SMe1EC2. However, the methoxy derivative exhibits superior neuroprotective and antioxidant activity in hippocampal and pancreatic β-cell models, likely due to its electron-donating properties and enhanced radical-scavenging capacity .
  • Its lower yield (31%) contrasts with higher-yield derivatives like 16-HCl (60% over 3 steps), which features a distinct pyrroloquinoxaline scaffold .
Ester Group Influence
  • This group is common in Boc-protected intermediates, as seen in hybrid quinoline-indole derivatives targeting Aβ aggregation .
  • However, it may reduce synthetic scalability compared to tert-butyl .
  • Benzyl Ester : A discontinued derivative () highlights the impact of ester choice on commercial availability and stability .
Neuroprotective Efficacy
  • SMe1EC2 outperformed stobadine in protecting INS-1E β cells from H₂O₂-induced apoptosis, suppressing caspase-9/3 activation and preserving metabolic function .
  • The target compound’s chloro substituent may offer unique electronic effects for binding neurological targets, though direct comparative data with methoxy analogs are lacking.

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The tert-butyl ester group is typically introduced via carbamate formation. Common methods include:

  • Boc protection : Reacting the parent amine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with a base like DIPEA at room temperature, yielding 75–85% .
  • Schotten-Baumann conditions : Using tert-butyl chloroformate (t-BuOCOCl) in a biphasic system (e.g., THF/water) with NaOH, yielding 60–70% .
MethodReagents/ConditionsYield (%)Reference
Boc protectionBoc anhydride, DIPEA, DCM, RT75–85
Schotten-Baumannt-BuOCOCl, NaOH, THF/H₂O60–70

Q. How is this compound characterized using spectroscopic methods?

  • 1H/13C NMR : Acquire spectra in CDCl₃ at 300 MHz, referencing TMS. For example, tert-butyl-protected pyridoindoles show distinct Boc carbonyl signals at ~165 ppm in 13C NMR and tert-butyl protons as a singlet at ~1.4 ppm in 1H NMR .
  • Mass spectrometry (MS) : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 509 for related structures) and HRMS for exact mass validation .

Q. What safety precautions are required during handling?

The compound may exhibit acute toxicity (H302, H312), skin/eye irritation (H315, H319), and respiratory hazards (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Emergency procedures include rinsing exposed skin/eyes for 15 minutes and seeking medical attention .

Q. What purification methods are effective for this compound?

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for crystalline products .

Q. How stable is this compound under varying storage conditions?

Store at –20°C under inert gas (argon/nitrogen) to prevent tert-butyl ester hydrolysis. Stability tests show <5% degradation over 6 months when protected from moisture .

Advanced Research Questions

Q. How can stereochemical ambiguities in the pyridoindole core be resolved?

  • Chiral HPLC : Separate enantiomers using a Chiralpak® column (e.g., 90:10 hexane/isopropanol mobile phase) .
  • NOESY NMR : Identify through-space interactions between protons to confirm spatial arrangements (e.g., axial vs. equatorial substituents) .

Q. What strategies optimize yield in multi-step syntheses?

  • Catalyst screening : Use Pd/C or Pd(OH)₂/C for hydrogenation steps (e.g., 90% yield in tert-butylamine salt synthesis) .
  • Solvent optimization : Replace THF with DMF for reactions requiring high polarity, improving intermediate solubility .

Q. How to address contradictions between theoretical and experimental NMR data?

  • DFT calculations : Compare experimental shifts with Gaussian-optimized structures (RMSD <0.3 ppm validates assignments) .
  • 2D NMR (HSQC/HMBC) : Confirm connectivity in complex regions (e.g., aromatic protons in pyridoindole systems) .

Q. What intermediates are critical in designing a scalable synthesis?

Key intermediates include:

  • Chloro-substituted indole precursors : Ensure regioselective halogenation using NCS (N-chlorosuccinimide) .
  • Boc-protected amines : Stabilize reactive amines for subsequent coupling steps .

Q. How can computational modeling aid in structure verification?

  • Molecular docking : Predict binding conformations if the compound targets biological receptors (e.g., serotonin transporters) .
  • X-ray crystallography : Resolve crystal structures to validate bond lengths/angles (e.g., C–C mean = 0.005 Å in related tert-butyl esters) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester

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